molecular formula C18H27FN4O2 B2959244 1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034536-64-4

1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No. B2959244
CAS RN: 2034536-64-4
M. Wt: 350.438
InChI Key: AJGBTUYODBCVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H27FN4O2 and its molecular weight is 350.438. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Drug Development

This compound, like its structural analogs, is involved in the synthesis of various pharmacologically active molecules. For instance, piperazine derivatives have been synthesized for their potential in treating human African trypanosomiasis, with some showing high potency and selectivity for the parasite (Patrick et al., 2016). Similarly, derivatives containing piperazine/morpholine moieties have been explored for their biological activities, including antimicrobial and antiviral properties, suggesting a broad spectrum of potential therapeutic applications (Bhat et al., 2018).

Biological Activity and Pharmacology

Compounds featuring the piperazine core have been evaluated for their biological activities. For example, new urea and thiourea derivatives of piperazine, doped with febuxostat, showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, highlighting their potential in agricultural and pharmaceutical applications (Reddy et al., 2013). Moreover, the design and synthesis of piperazine-based unsymmetrical bis-ureas have been explored for their anti-HIV properties, emphasizing the versatility of this scaffold in developing antiviral agents (El‐Faham et al., 2008).

properties

IUPAC Name

1-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN4O2/c19-16-5-1-2-6-17(16)23-11-9-22(10-12-23)8-7-20-18(24)21-14-15-4-3-13-25-15/h1-2,5-6,15H,3-4,7-14H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGBTUYODBCVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea

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